molecular formula C9H5BrClNO B1327150 3-Bromo-7-chloro-6-quinolinol CAS No. 1009811-89-5

3-Bromo-7-chloro-6-quinolinol

Cat. No.: B1327150
CAS No.: 1009811-89-5
M. Wt: 258.5 g/mol
InChI Key: ZNJSKWMEMNPXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-chloro-6-quinolinol is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-6-quinolinol typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 6-quinolinol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. For example, bromine can be introduced using N-bromosuccinimide (NBS) in a solvent like acetonitrile, while chlorine can be introduced using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-6-quinolinol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, and dihydroquinoline derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

3-Bromo-7-chloro-6-quinolinol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand the mechanisms of action of quinoline derivatives and their interactions with biological targets.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-6-quinolinol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-quinolinol
  • 7-Chloro-6-quinolinol
  • 8-Hydroxyquinoline

Uniqueness

3-Bromo-7-chloro-6-quinolinol is unique due to the presence of both bromine and chlorine atoms in the quinoline ring, which enhances its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and improved efficacy in certain applications.

Properties

IUPAC Name

3-bromo-7-chloroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJSKWMEMNPXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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